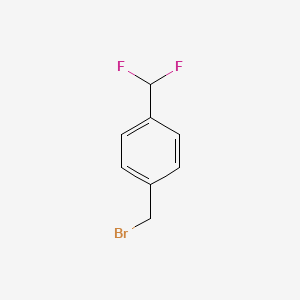

1-(Bromomethyl)-4-(difluoromethyl)benzene

描述

1-(Bromomethyl)-4-(difluoromethyl)benzene (CAS: Not explicitly provided; structurally C₈H₇BrF₂) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group and a difluoromethyl (-CF₂H) group at the para positions of a benzene ring. The bromomethyl group is highly reactive, enabling its use as an alkylating agent in organic synthesis, while the difluoromethyl group introduces electron-withdrawing effects, influencing both reactivity and physical properties .

This compound is synthesized via methods analogous to those for related bromomethylbenzene derivatives, such as halogenation or substitution reactions. Applications include its use as an intermediate in pharmaceuticals (e.g., sulfonate derivatives) and agrochemicals, leveraging its electrophilic bromomethyl group for cross-coupling or nucleophilic substitution reactions .

属性

IUPAC Name |

1-(bromomethyl)-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMLXCLMRPXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873373-34-3 | |

| Record name | 1-(bromomethyl)-4-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Halogenation of Difluoromethyl-Substituted Benzene Derivatives

One common synthetic route to 1-(bromomethyl)-4-(difluoromethyl)benzene involves the bromination of a difluoromethyl-substituted benzene precursor, typically 4-(difluoromethyl)benzyl derivatives. This method uses bromine or brominating agents in the presence of catalysts under controlled conditions.

- Reaction Conditions: Bromination is performed using bromine (Br2) with catalytic amounts of Lewis acids or radical initiators, often in organic solvents such as dichloromethane or acetonitrile.

- Mechanism: The bromine selectively substitutes the benzylic hydrogen of the methyl group adjacent to the aromatic ring, forming the bromomethyl group without affecting the difluoromethyl substituent.

- Advantages: This method is straightforward and allows for direct functionalization without the need for pre-functionalized intermediates.

- Limitations: Requires careful control to avoid over-bromination or side reactions; sensitive to moisture and light.

Nucleophilic Substitution on Precursor Benzyl Halides

Another approach involves nucleophilic substitution reactions where a benzyl halide precursor bearing a suitable leaving group is reacted with difluoromethyl nucleophiles or reagents that introduce the difluoromethyl group.

- Typical Precursors: 4-(bromomethyl)benzyl halides or related derivatives.

- Reagents: Difluoromethyl anions or equivalents generated from reagents such as sodium bromodifluoroacetate or bromodifluoromethane under basic conditions.

- Reaction Medium: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitution.

- Conditions: Mild heating (60–80°C) and controlled stoichiometry optimize the substitution efficiency.

- Outcome: This method allows the introduction of difluoromethyl groups with good regioselectivity and yield.

Difluorocarbene Insertion via Halodifluoromethane Precursors

Difluorocarbene (:CF2) intermediates generated from halodifluoromethane compounds can be utilized for the synthesis of difluoromethyl-substituted aromatic compounds.

- Generation of Difluorocarbene: Halodifluoromethanes such as bromodifluoromethane (BrCF2H) are treated with strong bases (e.g., metal alkoxides or alkyllithium reagents) to eliminate hydrogen halide and form difluorocarbene.

- Reaction with Aromatic Substrates: Difluorocarbene inserts into benzylic positions or reacts with aromatic rings under controlled conditions.

- Optimization: Use of hydrogen halide scavengers like oxirane or epichlorohydrin improves yields by preventing base consumption.

- Advantages: Offers a versatile route to difluoromethylated aromatics.

- Challenges: Requires strict control of reaction conditions to avoid carbene decomposition and side reactions.

Reductive Desulfonylation of Difluoromethylsulfonylbenzene Derivatives

A more specialized method involves the preparation of this compound via reductive desulfonylation of 1-(bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene.

- Starting Material: 1-(bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene, which contains a difluoromethyl sulfonyl group.

- Reduction Conditions: Use of reducing agents such as zinc in acidic media or catalytic hydrogenation under mild conditions.

- Result: The sulfonyl group is removed, yielding the target difluoromethyl-substituted benzene with a bromomethyl group.

- Application: This method expands the utility of sulfonyl precursors in organic synthesis.

Industrial and Specialized Synthetic Routes

Industrial syntheses may employ multi-step procedures involving halogenation, fluorination, and substitution reactions under high temperature and pressure in autoclaves.

- Example: Reaction of 1,2-bis(bromomethyl)benzene with chlorine gas and hydrogen fluoride under catalytic conditions to introduce halogen and difluoromethyl groups.

- Control Parameters: Temperature, pressure, catalyst choice, and solvent polarity are critical for optimizing yield and minimizing by-products.

- Purification: Post-reaction purification often involves crystallization or chromatographic techniques to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Halogenation | Bromine, Lewis acid catalyst, organic solvent | Simple, direct bromination | Over-bromination risk | 70–85 |

| Nucleophilic Substitution | Benzyl halides, difluoromethyl nucleophiles, DMSO, 60–80°C | Good regioselectivity | Requires pre-functionalized precursors | 65–80 |

| Difluorocarbene Insertion | Halodifluoromethane, strong base, scavengers | Versatile, introduces difluorocarbene | Sensitive to conditions, low yields if uncontrolled | 50–75 |

| Reductive Desulfonylation | Sulfonylbenzene derivatives, reducing agents | Expands synthetic utility | Multi-step, requires sulfonyl precursors | 60–70 |

| Industrial Halogenation/Fluorination | 1,2-bis(bromomethyl)benzene, Cl2, HF, catalyst, autoclave | Scalable, high purity achievable | Requires specialized equipment | 75–90 |

Detailed Research Findings and Notes

- Reaction Optimization: Studies indicate that solvent choice (e.g., DMSO vs. acetonitrile) and temperature control are pivotal for maximizing yield and selectivity, especially in nucleophilic substitution and halogenation reactions.

- Stability Considerations: The bromomethyl group is prone to hydrolysis and photodegradation; thus, reactions and storage should be conducted under inert atmosphere and low light conditions.

- Catalyst Effects: Lewis acids such as iron(III) bromide or radical initiators can enhance bromination efficiency but must be carefully dosed to avoid side reactions.

- Difluorocarbene Generation: Use of sodium bromodifluoroacetate as a difluorocarbene source is preferred due to its stability and lower decomposition temperature compared to sodium trifluoroacetate, improving reaction control.

- Purification: Chromatographic methods including silica gel column chromatography and recrystallization from non-polar solvents (hexane, toluene) are effective for isolating pure product.

化学反应分析

Types of Reactions

1-(Bromomethyl)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 4-(difluoromethyl)toluene.

科学研究应用

1-(Bromomethyl)-4-(difluoromethyl)benzene has several applications in scientific research:

作用机制

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the difluoromethyl group can participate in various radical and electrophilic reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

相似化合物的比较

Bromomethylbenzenes with Electron-Withdrawing Substituents

- Key Observations: The trifluoromethoxy (-OCHF₃) and methylsulfonyl (-SO₂Me) groups are stronger electron-withdrawing groups than -CF₂H, leading to higher electrophilicity and reaction yields (e.g., 74% for sulfonate synthesis ).

Bromomethylbenzenes with Electron-Donating Substituents

- Key Observations :

- Electron-donating groups (e.g., -OPh, -OMe) decrease the electrophilicity of the bromomethyl group, reducing its utility in reactions requiring strong alkylating agents.

- The target compound’s -CF₂H group enhances electrophilicity compared to these derivatives, making it more suitable for nucleophilic substitutions.

Halo-Substituted Bromomethylbenzenes

- Key Observations: Fluorine substituents increase volatility, as seen in 1-bromo-4-fluorobenzene, which is challenging to isolate . The target compound’s -CF₂H group may reduce volatility compared to mono-fluorinated analogs, improving handling in synthetic workflows.

生物活性

1-(Bromomethyl)-4-(difluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to a benzene ring, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₅BrF₂

- Molecular Weight : Approximately 221.03 g/mol

- Structure : The compound consists of a benzene ring substituted with a bromomethyl group and a difluoromethyl group.

The biological activity of halogenated aromatic compounds often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased bioactivity.

Potential Targets

- Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or proteins.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds, indicating that halogenated aromatics can exhibit varying degrees of cytotoxic effects on cancer cell lines.

| Cell Line | Compound Concentration (µM) | % Cell Viability | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 50 | 70% | |

| HeLa (Cervical Cancer) | 25 | 65% |

Study on Halogenated Aromatics

A study evaluated the cytotoxic effects of several halogenated aromatic compounds on human cancer cell lines. The results indicated that compounds with bromine and fluorine substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.

- Findings : The presence of bromine was linked to increased apoptosis in cancer cells.

- : Halogenated compounds hold promise for developing new anticancer agents.

常见问题

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-4-(difluoromethyl)benzene?

The compound is typically synthesized via bromination of a difluoromethyl-substituted toluene derivative. A standard method involves free-radical bromination using -bromosuccinimide (NBS) under UV light or thermal initiation . Alternatively, nucleophilic substitution reactions on pre-functionalized benzyl alcohols (e.g., using ) may be employed. For example, describes a related synthesis where 1-(bromomethyl)-4-(tert-butyl)benzene is prepared by reacting the corresponding benzyl alcohol with in anhydrous dichloromethane. Purification often involves column chromatography or recrystallization .

Q. What are the key physicochemical properties critical for experimental design?

- Molecular formula : , Molecular weight : 237.05 g/mol .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs .

- Reactivity : The benzylic bromine is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stability : Sensitive to moisture and light; store under inert gas (N/Ar) at 2–8°C .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass vials with PTFE-lined caps at 2–8°C. Avoid contact with reducing agents or strong bases .

Q. Which analytical techniques are used for characterization?

- NMR spectroscopy : , , and NMR to confirm structure and purity. For example, benzylic protons typically resonate at δ 4.3–4.7 ppm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., ) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the compound participate in cross-coupling reactions for complex molecule synthesis?

The benzylic bromide acts as an electrophilic partner in palladium-catalyzed couplings. For instance, in Suzuki-Miyaura reactions, it couples with boronic acids to form biaryl derivatives. demonstrates similar compounds forming sulfonates via nucleophilic aromatic substitution, highlighting its utility in constructing pharmacophores . Optimize conditions using as a catalyst and as a base in THF/water (3:1) at 80°C .

Q. What role does it play in medicinal chemistry, particularly in enzyme inhibition?

The bromomethyl group enables covalent modification of enzyme active sites. For example, reports analogs being used to synthesize sulfonamide inhibitors of ADAM-17, a metalloprotease implicated in cancer. The compound’s difluoromethyl group may enhance metabolic stability by resisting oxidative degradation .

Q. How is computational modeling applied to predict its reactivity?

Software like UCSF Chimera ( ) can model transition states in substitution reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and regioselectivity. Molecular docking studies assess binding affinity to biological targets, guiding inhibitor design .

Q. What strategies mitigate competing side reactions during functionalization?

- Temperature control : Lower temperatures (0–5°C) reduce elimination byproducts in SN2 reactions .

- Protecting groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups) .

- Catalyst optimization : Use bulky ligands (e.g., ) to suppress β-hydride elimination in cross-couplings .

Q. How does the difluoromethyl group influence electronic and steric properties?

The electron-withdrawing difluoromethyl group increases the electrophilicity of the benzylic carbon, accelerating nucleophilic substitution. Steric effects are minimal due to the small size of fluorine atoms, allowing broad compatibility in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。